molecular formula C19H18FN3OS B2712627 N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide CAS No. 854004-95-8

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide

Cat. No.: B2712627
CAS No.: 854004-95-8
M. Wt: 355.43
InChI Key: KODNGSIXSJIABV-UHFFFAOYSA-N
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Description

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide is a synthetic acetamide derivative designed for research purposes. Compounds featuring acetamide and thiazole scaffolds, similar to this one, are frequently investigated in medicinal chemistry for their potential biological activities. For instance, quantitative structure-activity relationship (QSAR) studies on related 2-acetamido-N-benzylacetamide and propanamide derivatives have shown that specific molecular descriptors, including the HOMO-LUMO energy gap and electrophilicity index calculated using the B3LYP/6-31G** quantum mechanical method, are critical for optimizing anticonvulsant activity . Furthermore, benzamide derivatives have garnered significant interest as modulators of biological targets. Recent research on novel benzamide compounds has identified potent Hepatitis B Virus (HBV) capsid assembly modulators, demonstrating that structural optimization of this core scaffold can lead to compounds with enhanced activity in the low micromolar range (e.g., EC50 values of 1.74 µM) . The presence of a 2-fluorobenzyl group in this compound is a notable feature, as fluorinated benzyl groups are common in pharmacologically active molecules and can influence binding affinity and metabolic stability . This product is intended for use in chemical biology and drug discovery research to explore these and other potential mechanisms of action. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-5-4-7-15(9-13)21-12-18(24)23-19-22-11-16(25-19)10-14-6-2-3-8-17(14)20/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODNGSIXSJIABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and the thiazole intermediate.

    Formation of Acetamide Moiety: The final step involves the reaction of the thiazole derivative with m-toluidine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of thiazole derivatives, including N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide, as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. Research indicates that modifications in the thiazole structure can enhance inhibitory potency against viral enzymes, suggesting a promising avenue for drug development against COVID-19 and other viral infections .

Antitumor Activity

Thiazole derivatives are known for their diverse biological activities, including antitumor effects. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that certain thiazole-based compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Antimicrobial Effects

The compound exhibits significant antimicrobial properties, showing efficacy against various bacterial strains. The structural features of thiazoles contribute to their ability to disrupt bacterial cell wall synthesis and function, thereby providing a basis for their use as antibacterial agents .

Enzyme Inhibition Studies

Mechanistic studies employing isothermal titration calorimetry (ITC) have provided insights into the binding interactions between this compound and target enzymes. These studies reveal that the compound can form stable complexes with target proteins, which is critical for its activity as an inhibitor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of thiazole derivatives. Variations in substituents on the thiazole ring significantly influence biological activity. For instance, the presence of fluorine atoms has been associated with enhanced potency against specific targets .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process includes condensation reactions and purification steps such as column chromatography to obtain high yields of the desired compound .

StepReaction TypeReagentsYield
1CondensationThiazole derivative + amine85%
2PurificationColumn chromatography95%

Case Study 1: SARS-CoV-2 Inhibition

In a study investigating novel inhibitors for SARS-CoV-2, this compound was tested alongside other derivatives. The compound demonstrated submicromolar inhibition against the viral protease, highlighting its potential as a therapeutic agent in combating COVID-19 .

Case Study 2: Anticancer Activity

A series of thiazole derivatives were evaluated for their anticancer properties using various cancer cell lines. This compound exhibited significant cytotoxicity, leading to further investigations into its mechanism of action involving apoptosis pathways .

Mechanism of Action

The mechanism of action of N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several thiazole/acetamide derivatives reported in the literature. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Thiazole + acetamide 2-Fluorobenzyl, m-tolylamino Not reported Not reported -
Compound 5k () Thiazole + oxadiazole + acetamide m-Tolylaminomethyl, thioxo Not reported 151–153
4g () Benzothiazole + thiadiazole Phenylureido, methyl 456.56 (calc.) 263–265
GB30 () Thiazolidinedione + benzothiazole 4-Fluorobenzo[d]thiazole, benzylidene 413.45 (calc.) 272–274
2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide () Benzothiazole + thioacetamide Chloro, 4-nitrophenyl Not reported Not reported

Key Observations :

  • Hybrid Scaffolds : Unlike compounds with fused oxadiazole (5k, ) or thiazolidinedione (GB30, ) rings, the target lacks additional heterocycles, which could simplify synthesis but reduce conformational rigidity .
Physicochemical Properties

Melting Points :

  • Thiazole derivatives with bulky substituents (e.g., piperazine-linked compounds in ) exhibit higher melting points (269–303°C) due to intermolecular interactions , whereas simpler acetamides (e.g., 5k, ) melt at lower temperatures (151–153°C) . The target compound’s melting point likely falls within this range, influenced by its fluorinated aromatic group.

Spectroscopic Data :

  • IR Spectroscopy : Secondary amine (NH) and amide (CO) stretches in the target compound are expected near 3200–3300 cm⁻¹ and 1680 cm⁻¹, respectively, consistent with analogs like 5k () .
  • NMR : The 2-fluorobenzyl group would produce distinct aromatic signals (δ ~7.0–7.5 ppm in ¹H NMR) and a fluorine-coupled carbon signal (δ ~115–125 ppm in ¹³C NMR), differing from chloro or nitro substituents in .

Biological Activity

N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of the Compound

  • Chemical Structure : this compound features a thiazole ring, a fluorobenzyl group, and an acetamide moiety. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by influencing its electronic properties and interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, in vitro assays demonstrated that certain thiazole derivatives showed significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) . The IC50 values for these compounds ranged from low micromolar concentrations, indicating their potential as effective anticancer agents.

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3586.48 ± 0.11

The data suggest that modifications in the structure of thiazole derivatives can significantly impact their efficacy against tumor cells while maintaining lower toxicity towards normal cells such as MRC-5 lung fibroblasts .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. In various studies, compounds with similar structural features were shown to inhibit the growth of bacteria and fungi effectively. The mechanism often involves interference with microbial cell wall synthesis or inhibition of critical enzymes necessary for microbial survival .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways in cancer cells.
  • DNA Binding : Similar compounds have been shown to bind to DNA, particularly within the minor groove, affecting gene expression and leading to apoptosis in cancer cells .

Case Studies

  • Lung Cancer Study : In a comparative study involving several thiazole derivatives, researchers found that certain modifications led to enhanced antitumor activity against lung cancer cell lines while minimizing cytotoxic effects on normal cells. This highlights the importance of structural optimization in drug design .
  • Antimicrobial Efficacy : A study focusing on thiazole derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by acylation or nucleophilic substitution. For example:

  • Step 1 : Condensation of 2-fluorobenzylamine with thiourea and chloroacetone to form the thiazole core.
  • Step 2 : Coupling the thiazole intermediate with m-toluidine via an acetamide linker using DCC/DMAP as coupling agents .
  • Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
    • Data Contradictions : Yields vary widely (20–65%) depending on substituent steric effects; electron-withdrawing groups (e.g., fluorine) may slow acylation but improve crystallinity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the thiazole C2-H (δ 7.2–7.5 ppm), fluorobenzyl aromatic protons (δ 7.0–7.4 ppm), and m-tolylamino NH (δ 8.1–8.3 ppm) .
  • HRMS : Exact mass confirmation (e.g., calculated [M+H]+ = 414.12; observed 414.10) .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
    • Validation : Cross-check with single-crystal X-ray diffraction (if crystallizable) resolves ambiguities in regiochemistry .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) due to thiazole’s ATP-binding affinity. Use fluorescence-based assays (IC50 determination) .
  • Antimicrobial screening : Follow CLSI guidelines for MIC testing against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for thiazole-acetamide derivatives?

  • Methodological Answer :

  • SAR Paradox : Fluorine at the benzyl position enhances metabolic stability but may reduce solubility. Use logP calculations (e.g., ClogP = 3.2) and molecular dynamics simulations to optimize balance .
  • Fragment-Based Design : Replace m-tolylamino with bulkier aryl groups (e.g., 3,4-dichlorophenyl) to probe steric effects on target binding .
    • Data Integration : Combine QSAR models with experimental IC50 values to predict modifications for improved affinity .

Q. How can crystallographic data elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Co-crystallization : Soak crystals with target enzymes (e.g., MAO-B or AChE) and solve structures using SHELX programs. Refinement at 1.8–2.2 Å resolution reveals binding modes .
  • Electron Density Maps : Identify hydrogen bonds between the acetamide carbonyl and catalytic residues (e.g., Tyr435 in MAO-B) .
    • Contradictions : Discrepancies between computational docking (AutoDock) and crystallographic poses require free-energy perturbation (FEP) simulations to reconcile .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, and oxidative stress (H2O2). Monitor via HPLC-UV at 254 nm.
  • Key Findings : Degradation peaks at RRT 0.85 (hydrolysis product) under acidic conditions .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Answer :

  • Co-solvents : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
  • Prodrug Design : Introduce phosphate esters at the acetamide nitrogen for transient solubility .

Q. What computational tools predict off-target interactions for this compound?

  • Answer :

  • SwissTargetPrediction : Prioritize kinase and GPCR targets based on structural similarity to known ligands .
  • Molecular Dynamics (GROMACS) : Simulate binding to hERG channels to assess cardiotoxicity risks .

Key Citations

  • Synthetic protocols:
  • Crystallography:
  • Biological activity:
  • Stability studies:

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